molecular formula C10H10BrClO2 B13308538 Methyl 2-(2-bromo-6-chlorophenyl)propanoate

Methyl 2-(2-bromo-6-chlorophenyl)propanoate

Cat. No.: B13308538
M. Wt: 277.54 g/mol
InChI Key: KKGHLVBGJJYXMW-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-6-chlorophenyl)propanoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of propanoic acid and contains both bromine and chlorine substituents on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-chlorophenyl)propanoate typically involves the esterification of 2-(2-bromo-6-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Various substituted phenylpropanoates.

    Reduction: 2-(2-bromo-6-chlorophenyl)propanol.

    Oxidation: 2-(2-bromo-6-chlorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-(2-bromo-6-chlorophenyl)propanoate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-methylpropanoate
  • Ethyl 2-bromo-2-methylpropanoate
  • Methyl 2-chloro-2-methylpropanoate

Uniqueness

Methyl 2-(2-bromo-6-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation provides distinct chemical properties compared to similar compounds with only one halogen substituent.

Biological Activity

Methyl 2-(2-bromo-6-chlorophenyl)propanoate is a halogenated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a propanoate backbone with a bromine and chlorine substitution on the phenyl ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Compound Chemical Structure Notable Features
This compoundStructureDual halogenation enhances binding affinity to targets

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of halogen atoms enhances binding affinity, potentially leading to the inhibition of critical pathways involved in cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit the PI3K/AKT signaling pathway, which is crucial in cancer progression .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. Notably, it has shown promising results against prostate cancer cells (DU145), where it inhibited cell proliferation through apoptosis induction and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
DU145 (Prostate Cancer)15Induction of apoptosis via PI3K/AKT pathway inhibition
MDA-MB-231 (Breast Cancer)20Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Prostate Cancer Treatment : A study assessed the effects of this compound on DU145 cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation.
  • Antimicrobial Efficacy : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics, indicating potential for development as an antimicrobial agent.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

methyl 2-(2-bromo-6-chlorophenyl)propanoate

InChI

InChI=1S/C10H10BrClO2/c1-6(10(13)14-2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3

InChI Key

KKGHLVBGJJYXMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)Cl)C(=O)OC

Origin of Product

United States

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